molecular formula C11H16FN B154046 N-(Tert-butyl)-N-(4-fluorobenzyl)amine CAS No. 125640-89-3

N-(Tert-butyl)-N-(4-fluorobenzyl)amine

Cat. No. B154046
M. Wt: 181.25 g/mol
InChI Key: LPILEJRPIAXWIE-UHFFFAOYSA-N
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Description

The compound "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine". For instance, the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines is a method that could potentially be applied to the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" . Additionally, the chemoselective N-tert-butyloxycarbonylation of amines in water and the use of tert-butanesulfinamide for asymmetric synthesis are relevant to the modification of amine groups, which could be a step in the synthesis or functionalization of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . This method could be adapted for the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" by choosing appropriate starting materials and reaction conditions. The catalyst-free N-tert-butyloxycarbonylation of amines in water and the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation also provide insights into the functionalization of amine groups, which could be relevant for the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene, has been determined by single-crystal X-ray diffraction . This study reveals a pseudo-tetrahedral coordination for the nitrogen atom of the amine group and provides a N-F distance, which could be comparable to the structure of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine". However, the synthesis of related compounds and the functionalization of amine groups suggest that "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" could undergo similar reactions, such as nucleophilic addition or cleavage of the tert-butanesulfinyl group , .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" can be inferred from related compounds. For example, the solubility in water and the stability of the N-tert-butoxycarbonyl group to various conditions are discussed , . The crystal structure and spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide and the synthesis and crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine provide additional information on the structural aspects that could be similar to "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines, closely related to the compound , are used as versatile intermediates for the asymmetric synthesis of amines. These compounds enable the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their utility in the production of complex organic molecules with high stereochemical control (Ellman, Owens, & Tang, 2002).

Fluorescent Organic Compounds

A study on N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride highlights the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides. This process involves the creation of N-(tert-butyl) isobenzofuran-1-amine intermediates that undergo cycloaddition to yield fluorescent products, illustrating the compound's role in developing new materials with optical properties (Lu et al., 2022).

Antitumor Activity

Research into the synthesis and biological activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrates its potential in cancer therapy. The compound exhibits promising antitumor activity, highlighting the therapeutic applications of such molecules (叶姣 et al., 2015).

High-Temperature Oxidation Inhibitors

The compound and its derivatives have been explored as antioxidants for fuels and lubricants. Mannich bases derived from similar structures have shown to be effective high-temperature oxidation inhibitors, offering potential applications in improving the stability and performance of motor fuels and oils (Vasylkevych et al., 2017).

Coordination Chemistry

In coordination chemistry, amino(polyphenolic) ligands based on structures similar to N-(Tert-butyl)-N-(4-fluorobenzyl)amine have been used to synthesize zirconium complexes. These complexes exhibit hydrolytic stability, which is significant for applications in catalysis and material science (Chartres et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPILEJRPIAXWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butyl)-N-(4-fluorobenzyl)amine

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